Tert-butyl 4-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a pyrrolidine moiety and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidine Moiety: The pyrrolidine ring can be synthesized via the reaction of an appropriate amine with a diketone under acidic conditions to form the 2,5-dioxopyrrolidine structure.
Attachment of the Phenylethyl Group: The phenylethyl group can be introduced through a nucleophilic substitution reaction, where a phenylethyl halide reacts with the pyrrolidine derivative.
Formation of the Piperazine Ring: The piperazine ring is then formed by reacting the intermediate with a suitable diamine under controlled conditions.
Introduction of the Tert-butyl Ester Group: Finally, the tert-butyl ester group is introduced via esterification, typically using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine ring, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to introduce new substituents.
Major Products
Oxidation: Products may include phenylacetic acid or benzyl ketones.
Reduction: Products may include hydroxylated derivatives of the pyrrolidine ring.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways. Its structure suggests potential activity as an enzyme inhibitor or receptor modulator.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in certain chemical reactions. Its stability and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-oxo-2-phenylethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2,5-dioxo-1-phenylethyl)pyrrolidine-1-carboxylate
- Tert-butyl 4-(2-oxo-1-phenylethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]piperazine-1-carboxylate is unique due to the combination of its piperazine and pyrrolidine rings, along with the phenylethyl group. This structure provides a distinct set of chemical properties and potential biological activities that are not found in simpler analogs.
Properties
IUPAC Name |
tert-butyl 4-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4/c1-21(2,3)28-20(27)23-13-11-22(12-14-23)17-15-18(25)24(19(17)26)10-9-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFHADWILSOFIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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